H2N-PEG2-CH2COOtBu
CAS No.: 1122484-77-8
Cat. No.: VC6204693
Molecular Formula: C10H21NO4
Molecular Weight: 219.281
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1122484-77-8 |
---|---|
Molecular Formula | C10H21NO4 |
Molecular Weight | 219.281 |
IUPAC Name | tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate |
Standard InChI | InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8,11H2,1-3H3 |
Standard InChI Key | WFBRWOZVLSLRSZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)COCCOCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
H2N-PEG2-CH2COOtBu, systematically named tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, consists of a two-unit PEG chain terminated by an amino group and a tert-butyl ester. The IUPAC name reflects its structure: a central PEG2 (triethylene glycol) backbone with an amine at one end and a tert-butyl acetate moiety at the other . Its canonical SMILES string, C(C)(C)OC(=O)COCCOCCN
, delineates the connectivity of the 10 carbon atoms, 21 hydrogens, 1 nitrogen, and 4 oxygens .
Physicochemical Properties
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 219.28 g/mol |
Boiling Point | 297.4±20.0 °C (Predicted) |
Density | 1.026±0.06 g/cm³ |
pKa | 8.72±0.10 |
Storage Conditions | -20°C, protected from light |
The compound’s liquid state at room temperature and moderate polarity, derived from the PEG spacer, facilitate its use in organic synthesis . The tert-butyl group protects the ester from premature hydrolysis, ensuring stability during PROTAC assembly .
Synthesis and Industrial Production
Synthetic Methodology
H2N-PEG2-CH2COOtBu is synthesized through a two-step process:
-
PEGylation: Ethylene oxide units are polymerized to form the PEG2 backbone.
-
Functionalization: The amino group is introduced via nucleophilic substitution, while the tert-butyl ester is appended through esterification with tert-butyl bromoacetate .
Industrial-scale production employs bulk reactors and stringent purification protocols, such as column chromatography, to achieve >95% purity . Manufacturers like MedChemExpress and PurePEG optimize reaction conditions (e.g., anhydrous solvents, controlled temperatures) to minimize side products .
Quality Control and Validation
Biological Applications in PROTAC Development
Mechanism of Action in Targeted Protein Degradation
PROTACs leveraging H2N-PEG2-CH2COOtBu operate via a ternary complex mechanism:
-
The E3 ligase ligand (e.g., von Hippel-Lindau protein binder) recruits ubiquitinating enzymes.
-
The target protein binder (e.g., a kinase inhibitor) localizes the complex to the protein of interest.
-
The PEG2 linker enables optimal spacing, allowing ubiquitin transfer and subsequent proteasomal degradation .
This approach has been validated in studies demonstrating degradation of oncogenic proteins, such as BRD4 and estrogen receptor-α, with nanomolar efficacy .
Advantages Over Traditional Inhibitors
Unlike small-molecule inhibitors, PROTACs catalyze multiple degradation cycles, offering prolonged effects at lower doses . The PEG2 linker’s flexibility reduces steric hindrance, enhancing ternary complex formation compared to rigid linkers .
Comparative Analysis with Related PEG Linkers
Impact of PEG Chain Length
H2N-PEGn-CH2COOtBu variants exhibit chain-length-dependent properties:
PEG Units (n) | Solubility | Flexibility | Proteolytic Stability |
---|---|---|---|
2 | Moderate | High | High |
7 | High | Very High | Moderate |
24 | Very High | Excessive | Low |
Shorter chains (e.g., PEG2) balance solubility and stability, making them preferable for intracellular applications where excessive flexibility could reduce target engagement .
Cost and Accessibility
Pricing scales nonlinearly with PEG length. For example, H2N-PEG2-CH2COOtBu costs $92.00 per 500 mg, while PEG7 and PEG24 analogs are priced at $450.00 and $410.00 per gram, respectively . This cost disparity reflects the challenges in synthesizing longer PEG chains at high purity.
Future Directions and Challenges
Optimizing Linker Design
Current research focuses on tuning PEG length and incorporating cleavable motifs (e.g., protease-sensitive sequences) to enhance tissue-specific activation. Computational modeling of linker conformations could further refine PROTAC efficacy .
Regulatory Considerations
As PROTACs advance toward clinical trials, regulatory agencies will require exhaustive toxicity profiling of linkers like H2N-PEG2-CH2COOtBu. Batch-to-batch consistency in PEG polymerization remains a manufacturing hurdle .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume